REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][CH2:16][OH:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[NH3:18]>CO>[OH:17][CH2:16][CH2:15][N:14]1[C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[N:3]=[C:2]([NH2:18])[C:11]=2[N:12]=[CH:13]1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=2C=CC=CC2C2=C1N=CN2CCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting solid was separated from the cooled mixture by filtration
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Type
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WASH
|
Details
|
was washed sequentially with water and methanol
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Type
|
CUSTOM
|
Details
|
The air-dried solid was recrystallized from N,N-dimethylformamide
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Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=NC=2C(=NC=3C=CC=CC3C21)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |